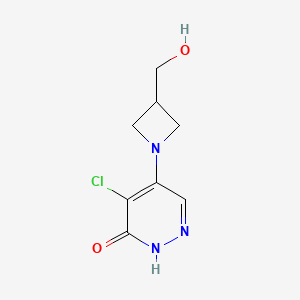

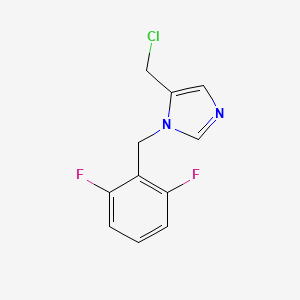

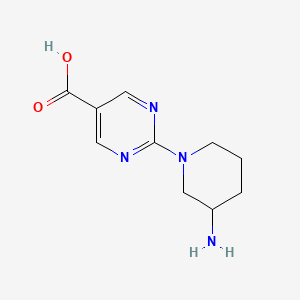

![molecular formula C11H14N4 B1478633 (3-(cyclopropylméthyl)-3H-imidazo[4,5-b]pyridin-2-yl)méthanamine CAS No. 2098079-45-7](/img/structure/B1478633.png)

(3-(cyclopropylméthyl)-3H-imidazo[4,5-b]pyridin-2-yl)méthanamine

Vue d'ensemble

Description

“(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine” is a chemical compound with the molecular formula C11H14N4 . It is a complex organic compound that falls under the category of aralkylamines . The compound is canonicalized and has a complexity of 229 .

Molecular Structure Analysis

The molecular structure of this compound includes 15 heavy atoms, 3 hydrogen bond acceptors, and 1 hydrogen bond donor . The topological polar surface area is 56.7 . The compound has 3 rotatable bonds .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 202.121846464 . The exact mass is also 202.121846464 . The compound’s InChI key is XICWJAJJLGEAGU-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Analyse complète de la (3-(cyclopropylméthyl)-3H-imidazo[4,5-b]pyridin-2-yl)méthanamine

Recherche sur le cancer : Des composés similaires à la this compound ont été étudiés pour leurs interactions potentielles avec des protéines comme la PI3K, qui joue un rôle important dans la croissance et la survie des cellules cancéreuses du sein. Ces composés peuvent également affecter la résistance aux thérapies hormonales et à la chimiothérapie .

Ciblage anticancéreux : Les squelettes de pyridine, qui font partie de la structure chimique du composé en question, sont connus pour leurs attributs médicinaux, en particulier dans le ciblage anticancéreux. Ils se sont avérés posséder une action inhibitrice contre diverses enzymes associées au cancer .

Applications antivirales et antimicrobiennes : La partie pyridine est également associée à des activités antivirales et antimicrobiennes. Par conséquent, il est plausible que la this compound puisse être explorée pour des applications similaires .

Synthèse de dérivés : Le composé pourrait être utilisé comme précurseur en chimie synthétique pour créer une variété de pyrrolo[3,4-b]pyridin-5-ones, qui ont des applications médicinales diverses .

Développement de chimiocapteurs : Les dérivés de pyridine ont été utilisés dans le développement de chimiocapteurs. Cela suggère des applications potentielles de recherche du composé dans la création de nouveaux capteurs pour détecter des produits chimiques spécifiques ou des marqueurs biologiques .

Recherche antidiabétique : Étant donné que les composés contenant de la pyridine ont montré des propriétés antidiabétiques, il est possible que la this compound soit également étudiée dans ce domaine .

Activité antimalarienne : Le squelette de pyridine est également associé à une activité antimalarienne, indiquant une autre application de recherche possible pour ce composé .

Études d'inhibition enzymatique : Les composés ayant des structures de pyridine ont été étudiés pour leurs propriétés d'inhibition enzymatique, ce qui pourrait les rendre utiles dans la recherche sur diverses maladies où l'activité enzymatique est un facteur .

Pharmaceuticals - MDPI Medicinal attributes of pyridine scaffold - SpringerOpen Chemistry with Schiff Bases of Pyridine Derivatives - IntechOpen

Orientations Futures

While the future directions for this specific compound are not explicitly mentioned in the retrieved documents, similar compounds have been studied for their potential biological activities . For example, compounds with a pyrimidine moiety have been employed in the design of privileged structures in medicinal chemistry due to their wide range of pharmacological activities . This suggests that “(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine” could also be a subject of future research in medicinal chemistry.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

Related compounds, such as n-(pyridin-2-yl)amides, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine may interact with its targets through similar mechanisms.

Biochemical Pathways

Related compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, are known to have varied medicinal applications , suggesting that (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine may affect multiple biochemical pathways.

Result of Action

Related compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, are known to have varied medicinal applications , suggesting that (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine may have similar effects.

Analyse Biochimique

Biochemical Properties

(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . This inhibition can result in altered gene expression and changes in cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, both in vitro and in vivo.

Dosage Effects in Animal Models

The effects of (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of different metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and efficacy in different biological contexts.

Subcellular Localization

The subcellular localization of (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and determine its overall impact on cellular processes.

Propriétés

IUPAC Name |

[3-(cyclopropylmethyl)imidazo[4,5-b]pyridin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c12-6-10-14-9-2-1-5-13-11(9)15(10)7-8-3-4-8/h1-2,5,8H,3-4,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCABMZHCZREKOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=NC3=C2N=CC=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

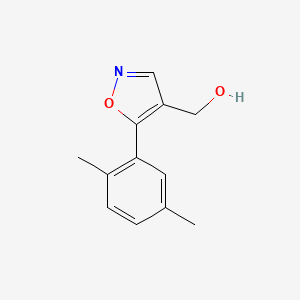

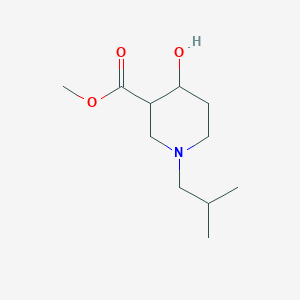

![2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478550.png)

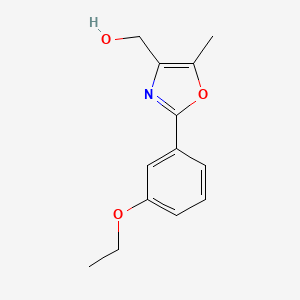

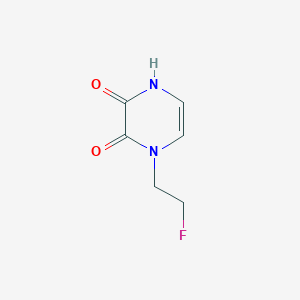

![3-(piperidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1478556.png)

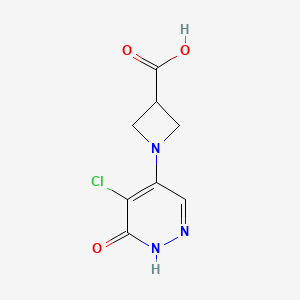

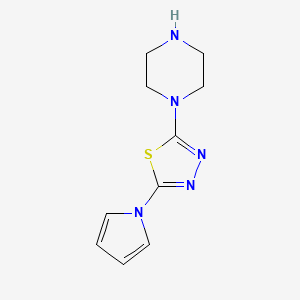

![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol](/img/structure/B1478571.png)